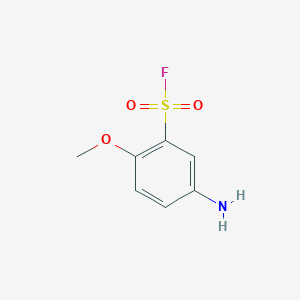

5-Amino-2-methoxybenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-amino-2-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQCAHNFNYFNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Subsequent Fluorination of Aromatic Precursors

One classical approach starts from methyl salicylate derivatives or related methoxy-substituted benzoates. The process involves:

Chlorosulfonation : Reaction of methyl o-methoxybenzoate with chlorosulfonic acid at 40–50 °C for 2–3 hours introduces the sulfonyl chloride intermediate on the aromatic ring.

Conversion to sulfonyl fluoride : The sulfonyl chloride intermediate is then treated with fluorinating agents such as thionyl chloride (SOCl2) or sulfur tetrafluoride (SF4) under controlled conditions (e.g., 8–12 hours at 40–50 °C) to replace the chlorine with fluorine, yielding the sulfonyl fluoride moiety.

Amination : The amino group is introduced either before or after sulfonyl fluoride formation, often by reaction with ammonia or amines under alkaline conditions (pH 10–12) to ensure nucleophilic substitution without degrading the sulfonyl fluoride group.

Workup : The reaction mixture is cooled, quenched in ice water, extracted with dichloromethane, and purified by removal of solvents and adjustment of pH to isolate the target compound.

This method is well-documented in patent literature and industrial processes for related sulfonyl fluoride compounds.

Pd-Catalyzed One-Pot Synthesis from Aryl Iodides

A more recent and environmentally friendly method involves palladium-catalyzed conversion of aryl iodides directly to sulfonyl fluorides:

Starting materials : 5-iodo-2-methoxyaniline or related aryl iodides are used as substrates.

Catalysis and reagents : The reaction employs palladium catalysts with sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and electrophilic fluorinating agents like Selectfluor.

Reaction conditions : The process proceeds under mild conditions, avoiding the use of hazardous sulfonyl chlorides and strong acids, which are traditionally required.

Advantages : This method allows late-stage functionalization, better functional group tolerance, and avoids unstable intermediates.

Yield : Yields reported are moderate to good (ca. 50–60%), with good selectivity toward sulfonyl fluoride formation.

Mechanochemical Synthesis Using Potassium Bifluoride

An innovative solvent-free approach uses mechanochemistry:

Procedure : Milling of sulfonyl imidazole precursors with potassium bifluoride (KHF2) and acetic acid in a mixer mill.

Conditions : Mild, solvent-free, room temperature milling for about 60 minutes.

Outcome : This method can generate sulfonyl fluorides without harsh reagents or solvents, improving sustainability.

Limitations : Initial tests showed only trace amounts of product for some substrates, indicating the need for optimization for specific compounds like 5-amino-2-methoxybenzenesulfonyl fluoride.

Fluorination of Sulfonyl Chlorides Derived from Sulfonic Acids or Sulfonates

Another approach involves:

Preparation of sulfonyl chlorides : From sulfonic acids or sulfonate salts using chlorinating agents such as cyanuric chloride in the presence of catalysts (e.g., tetrabutylammonium bromide) at moderate temperatures (60 °C).

Fluorination step : Treatment of sulfonyl chlorides with potassium bifluoride (KHF2) to substitute chlorine with fluorine, forming sulfonyl fluorides.

Applicability : This method tolerates various functional groups and provides moderate to good yields.

Fluorination Using Ammonium Fluoride or Other Fluoride Sources

Sulfonyl chlorides can also be converted to sulfonyl fluorides by reaction with ammonium fluoride (NH4F):

Example : A sulfonyl chloride intermediate is treated with NH4F, yielding the sulfonyl fluoride in high yield (e.g., 93% reported for related compounds).

Considerations : This method requires prior preparation of sulfonyl chlorides and careful control to avoid hydrolysis or side reactions.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorosulfonation + Fluorination | Methyl o-methoxybenzoate | Chlorosulfonic acid, SOCl2, NH3, 40–50 °C | Established, scalable | Uses corrosive reagents, multi-step |

| Pd-Catalyzed One-Pot from Aryl Iodides | 5-iodo-2-methoxyaniline or analog | Pd catalyst, DABSO, Selectfluor, mild conditions | Avoids sulfonyl chlorides, functional group tolerant | Requires palladium catalyst, moderate yield |

| Mechanochemical Milling | Sulfonyl imidazoles | KHF2, AcOH, mixer mill, solvent-free | Green, mild, solvent-free | Needs optimization for specific substrates |

| Sulfonyl Chloride Fluorination | Sulfonic acids or sulfonates | Cyanuric chloride, KHF2, catalysts, 60 °C | Moderate to good yields, catalyst-assisted | Multi-step, requires chlorination step |

| Ammonium Fluoride Fluorination | Sulfonyl chlorides | NH4F, mild conditions | High yield for some substrates | Requires sulfonyl chloride intermediate |

Research Findings and Practical Notes

The sulfonyl fluoride group is sensitive to hydrolysis, especially under basic or aqueous conditions, so reaction times and pH must be carefully controlled to prevent decomposition.

Amino and methoxy substituents can influence reactivity and require mild reaction conditions to avoid side reactions or degradation.

Recent advances focus on avoiding sulfonyl chloride intermediates due to their instability and harsh preparation conditions, favoring direct sulfonyl fluoride formation methods.

Mechanochemical and palladium-catalyzed methods represent the frontier in sustainable and efficient synthesis of sulfonyl fluorides, including 5-amino-2-methoxybenzenesulfonyl fluoride.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonyl azide derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of sulfonamide or sulfonic acid derivatives.

Scientific Research Applications

5-Amino-2-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein labeling due to its reactivity with nucleophilic amino acid residues.

Material Science: Employed in the synthesis of functional materials with specific properties

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn to structurally related compounds based on functional groups, reactivity, and applications.

Functional Group Analysis

Key Observations :

- Sulfonyl Fluorides vs. Sulfonamides/Sulfonic Acids : Sulfonyl fluorides (e.g., the target compound) exhibit higher electrophilicity than sulfonamides () or sulfonic acids (), making them more reactive in covalent bond formation .

- Methoxy Substitution: Methoxy groups enhance solubility and influence electronic effects.

- Amino Group: The 5-amino group in the target compound may enable hydrogen bonding or further derivatization, similar to amino-substituted sulfonamides in and .

Reactivity and Stability

- Sulfonyl Fluorides : More hydrolytically stable than sulfonyl chlorides (e.g., ’s 5-acetyl-2-hydroxybenzene-1-sulfonyl chloride) but less stable than sulfonamides. This balance makes them suitable for prolonged biological activity .

Biological Activity

5-Amino-2-methoxybenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has a chemical formula of C₇H₈FNO₂S and a molecular weight of 189.21 g/mol. Its structure features an amino group and a methoxy group on a benzene ring, with a sulfonyl fluoride functional group that is crucial for its reactivity and biological interactions .

Biological Activity

Enzyme Inhibition

this compound is primarily recognized for its role as an enzyme inhibitor. The sulfonyl fluoride moiety allows it to interact effectively with various biological targets, particularly serine residues in enzymes. This characteristic positions it as a potential candidate for developing inhibitors against enzymes like acetylcholinesterase (AChE) and chymase, which are involved in critical physiological processes .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | N/A | AChE inhibitor; potential therapeutic agent |

| 2-Amino-5-methoxybenzene-1-sulfonyl fluoride | 2169353-75-5 | Enzyme inhibitor |

| 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride | 293789 | Different reactivity profile |

| 4-Amino-2-methoxybenzene-1-sulfonyl fluoride | 1822767-05-4 | Similar structure, different activity |

The mechanism by which this compound exerts its biological effects is primarily through covalent modification of target enzymes. The sulfonyl fluoride group reacts with nucleophilic sites in proteins, leading to irreversible inhibition of enzyme activity. This property has been exploited in the design of selective inhibitors for therapeutic applications .

Case Studies

Study on AChE Inhibition

In a recent study, a library of sulfonamides including derivatives based on sulfonyl fluorides was synthesized and screened for AChE inhibitory activity. The compound T14-A24 was identified as a potent reversible inhibitor with a Ki value of 22 nM. The study demonstrated that compounds with similar structural features to this compound could effectively penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects in vivo .

Chymase Inhibition

Another investigation focused on the development of chymase inhibitors utilizing sulfonyl fluoride chemistry. The study highlighted how modifications to the sulfonamide scaffold could enhance selectivity and potency against chymase, which plays a role in cardiovascular diseases. The findings suggested that compounds like this compound could be further optimized for therapeutic use .

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications:

Q & A

Basic: What are the key steps in synthesizing 5-amino-2-methoxybenzene-1-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of a substituted aniline precursor. For example:

Starting Material : Begin with 5-amino-2-methoxybenzene.

Sulfonylation : React with sulfuryl chloride (SO₂Cl₂) or a fluorinating agent like sulfur tetrafluoride (SF₄) under controlled anhydrous conditions to introduce the sulfonyl fluoride group.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Validation : Confirm structure using H NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and FT-IR (sulfonyl fluoride S=O stretch at ~1370–1400 cm⁻¹).

Advanced: How can computational modeling resolve contradictions in the reactivity of the sulfonyl fluoride group with nucleophiles?

Methodological Answer:

Divergent reactivity reports (e.g., hydrolysis rates in aqueous vs. organic solvents) may stem from solvent effects or competing reaction pathways. To address this:

DFT Calculations : Model transition states for nucleophilic attack (e.g., by water or amines) using Gaussian or ORCA software. Compare activation energies in polar vs. nonpolar solvents .

Kinetic Studies : Perform pseudo-first-order experiments under varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify residual substrate and products.

Cross-Validation : Compare computational predictions with experimental Arrhenius plots to identify dominant pathways .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonyl fluoride carbon (δ ~115–120 ppm for F coupling).

- FT-IR : Confirm sulfonyl fluoride (S=O at 1370–1400 cm⁻¹) and amino groups (N-H stretch at ~3300–3500 cm⁻¹).

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to detect [M+H]+ (expected m/z ~234). Retention time ~8–10 minutes .

Advanced: How to design stability studies for this compound under biological assay conditions?

Methodological Answer:

Buffer Compatibility : Incubate the compound in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media (e.g., DMEM + 10% FBS) at 37°C.

Time-Course Analysis : Sample aliquots at 0, 6, 12, 24, and 48 hours. Analyze degradation via LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives).

Activity Correlation : Compare stability with IC₅₀ shifts in enzyme inhibition assays (e.g., serine hydrolases). Use kinetic modeling to distinguish intrinsic instability from target-mediated decomposition .

Basic: What safety precautions are essential when handling this sulfonyl fluoride?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Storage : Keep in a desiccator at 2–8°C under argon to prevent moisture-induced hydrolysis.

- Spill Management : Neutralize with saturated sodium bicarbonate solution and adsorb with vermiculite. Avoid direct skin contact due to potential protein cross-linking .

Advanced: How to address contradictory reports on its biological activity in cancer cell lines?

Methodological Answer:

Dose-Response Refinement : Test concentrations from 1 nM to 100 µM across multiple cell lines (e.g., HeLa, MCF-7). Use ATP-based viability assays (CellTiter-Glo) and caspase-3/7 activation as apoptosis markers.

Off-Target Profiling : Screen against a panel of 50 kinases (e.g., via KINOMEscan) to identify non-specific interactions.

Metabolomic Analysis : Perform LC-MS-based metabolomics to track intracellular sulfonic acid byproducts, which may confound activity .

Basic: What are the best practices for derivatizing this compound into probes for activity-based protein profiling (ABPP)?

Methodological Answer:

Click Chemistry : Introduce an alkyne handle via substitution of the fluoride with propargylamine. Confirm conversion via F NMR (loss of peak at δ ~55 ppm).

Validation : Incubate the probe with cell lysates and perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide (e.g., TAMRA-azide). Visualize labeled proteins via SDS-PAGE .

Advanced: How to reconcile discrepancies in its reactivity with cysteine vs. serine proteases?

Methodological Answer:

Crystallography : Co-crystallize the compound with trypsin (serine protease) and papain (cysteine protease). Compare electron density maps for covalent adduct formation (PDB deposition).

Kinetic Isotope Effects (KIE) : Perform measurements with deuterated water (D₂O) to distinguish nucleophilic vs. general base mechanisms.

Computational Docking : Use AutoDock Vina to model binding poses and calculate ΔG values for adduct stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.